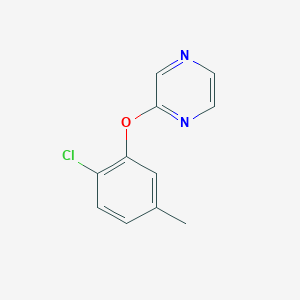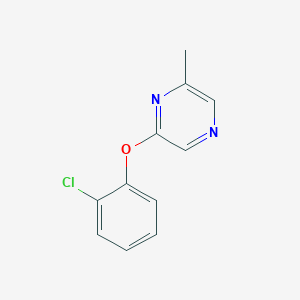![molecular formula C14H16N4OS B6442408 N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2640948-07-6](/img/structure/B6442408.png)
N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic compound with a complex structure. It features an acetamide group bonded to an aminophenyl core, which is further substituted with a 5-methyl-2-(methylsulfanyl)pyrimidin-4-yl moiety. This compound showcases intriguing properties due to its unique configuration and functional groups.
Mechanism of Action
Target of Action
The primary targets of N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their growth inhibition
Result of Action
The compound exhibits significant antitrypanosomal and antiplasmodial activities . Some of the compounds in this class have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Starting material: 5-methyl-2-(methylsulfanyl)pyrimidine.
Reagent: Ammonia or a suitable amine.
Conditions: Reflux in an appropriate solvent (e.g., ethanol) at elevated temperatures.
Step 2: Coupling Reaction
Intermediate: 5-methyl-2-(methylsulfanyl)pyrimidin-4-amine.
Reagent: 3-nitrobenzoyl chloride.
Conditions: Catalysis using a base (e.g., triethylamine) in a solvent like dichloromethane.
Step 3: Reduction
Intermediate: 3-nitro-N-(5-methyl-2-(methylsulfanyl)pyrimidin-4-yl)aniline.
Reagent: Hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Conditions: Hydrogenation under controlled pressure and temperature.
Step 4: Acetylation
Intermediate: 3-amino-N-(5-methyl-2-(methylsulfanyl)pyrimidin-4-yl)aniline.
Reagent: Acetyl chloride.
Conditions: Room temperature in the presence of a base (e.g., pyridine).
Industrial Production Methods
In an industrial setting, these steps would be scaled up with optimizations to improve yield and efficiency. Continuous flow reactors, high-pressure reactors for hydrogenation, and automated systems for reagent addition and temperature control are commonly used to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Possible with strong oxidizing agents like potassium permanganate or chromium trioxide.
Yields sulfoxide or sulfone derivatives.
Reduction
Hydrogenation using palladium on carbon can reduce nitro groups to amines.
Substitution
Electrophilic aromatic substitution can occur on the phenyl ring, particularly in the para and ortho positions relative to the amino group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Bromine or chlorine for halogenation, typically in an inert solvent like chloroform.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Primary amines.
Substitution: : Halogenated derivatives.
Scientific Research Applications
N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Serves as a probe to study biological pathways due to its interaction with specific enzymes and proteins.
Medicine: : Potential therapeutic agent, with research focusing on its efficacy and mechanism in treating certain conditions.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Unique Aspects
The presence of the 5-methyl-2-(methylsulfanyl)pyrimidin-4-yl group provides unique reactivity and binding properties compared to similar compounds.
List of Similar Compounds
N-(3-{[5-methyl-2-(ethylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide
Similar structure but with an ethylsulfanyl instead of methylsulfanyl group.
N-(3-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide
Similar structure but with a chloro group instead of a methyl group on the pyrimidine ring.
N-(3-{[4-methyl-2-(methylsulfanyl)pyrimidin-5-yl]amino}phenyl)acetamide
Positional isomer with different substitution on the pyrimidine ring.
Properties
IUPAC Name |
N-[3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-5-11(7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLREEINWZBDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6442327.png)
![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6442333.png)
![4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B6442336.png)
![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6442343.png)
![6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442361.png)
![6-cyclopropyl-5-fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442363.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)
![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442394.png)
![N-methyl-N-[1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442401.png)

![N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)

